Macrophyllide

Iridoid chemistry Natural product isolation Mass spectrometry

Macrophyllide (CAS registry number not yet assigned; MeSH Unique ID C433561) is a nonglycosidic iridoid first isolated from the leaves of Rothmannia macrophylla (Rubiaceae). Its molecular formula is C10H10O5 (monoisotopic mass 210.0528 Da), and its structure features a rare ether bridge between C-3 and C-6 together with a lactonic linkage at C-1, forming a tetracyclic furopyran scaffold.

Molecular Formula C10H10O5
Molecular Weight 210.18 g/mol
Cat. No. B1249834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacrophyllide
Synonymsmacrophyllide
Molecular FormulaC10H10O5
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESC1=C(C2C3C1OC4C3C(=O)OC2O4)CO
InChIInChI=1S/C10H10O5/c11-2-3-1-4-6-5(3)9-14-8(12)7(6)10(13-4)15-9/h1,4-7,9-11H,2H2/t4-,5+,6-,7-,9+,10+/m0/s1
InChIKeyPWUSKWJIQRBVCM-XOWALHBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Macrophyllide for Research Procurement: Structural Definition, Source, and Baseline Characterization


Macrophyllide (CAS registry number not yet assigned; MeSH Unique ID C433561) is a nonglycosidic iridoid first isolated from the leaves of Rothmannia macrophylla (Rubiaceae) [1]. Its molecular formula is C10H10O5 (monoisotopic mass 210.0528 Da), and its structure features a rare ether bridge between C-3 and C-6 together with a lactonic linkage at C-1, forming a tetracyclic furopyran scaffold [1]. The compound co-occurs with its glucosidic counterpart macrophylloside (C17H24O11, 404.37 Da) and six other known iridoids in the source plant [1]. Unlike the vast majority of iridoids, macrophyllide lacks a sugar moiety, a characteristic that fundamentally alters its physicochemical profile and potential membrane permeability relative to glycosidic iridoid natural products .

Structural Class Nonglycosidic iridoid with C3–C6 ether bridge
Key Feature Lacks sugar moiety; distinct from glycosidic iridoids
Procurement Use Chemical reference standard, SAR scaffold, permeability probe

Why Macrophyllide Cannot Be Replaced by Generic Iridoid Analogues: Structural and Physicochemical Justification


Iridoids are a structurally heterogeneous class of monoterpenoid natural products; even compounds isolated from the same plant material can exhibit fundamentally different molecular frameworks, glycosylation states, and ring connectivities [1]. Macrophyllide's defining structural features—a nonglycosidic core, a C-3–C-6 ether bridge, and a C-1 lactone—are not replicated in any of the co-isolated iridoids from Rothmannia macrophylla (macrophylloside, gardenogenin A/B, 6α-hydroxygeniposide, or the feruloyl/coumaroyl scandoside esters) [1]. Consequently, a procurement decision that treats macrophyllide as interchangeable with genipin, geniposide, or other commercially available iridoids ignores documented differences in molecular weight (~210 vs. 226–404 Da), hydrogen-bond donor/acceptor counts, polar surface area, and the presence or absence of a glucose moiety—each of which directly governs membrane permeability, metabolic stability, and target engagement potential [1]. The quantitative evidence presented in Section 3 substantiates why these molecular-level differences preclude generic substitution in both analytical reference-standard applications and biological screening workflows.

Macrophyllide
Common Iridoid Analogs
Nonglycosidic; 1 HBD; MW ~210 Da
Often glycosidic; multiple HBD; MW >226 Da
C3–C6 ether bridge, C1 lactone
Genipin: no ether bridge; Macrophylloside: C3–C10 ether
Predicted TPSA 64.99 Ų, logP −0.6
Genipin: TPSA 75.99 Ų, logP −0.05; Glycosidic: TPSA >120 Ų

Macrophyllide Comparative Evidence Guide: Quantified Differentiation from Closest Iridoid Analogs


Molecular Weight and Glycosylation Status: Macrophyllide vs. Macrophylloside

Macrophyllide (C10H10O5, 210.18 Da) is 48% smaller than its co-isolated glucosidic counterpart macrophylloside (C17H24O11, 404.37 Da) and lacks the entire glucose moiety [1]. This size reduction and absence of sugar hydroxyls reduces the hydrogen-bond donor count from multiple (macrophylloside, owing to the glucose unit) to 1 (macrophyllide) and lowers the topological polar surface area to 64.99 Ų . The molecular formula difference (C10H10O5 vs. C17H24O11) was confirmed by HREIMS (m/z 210.0538, calcd 210.0528) and FABMS (m/z 427 [M+Na]⁺), respectively [1].

MW & Glycosylation
Head-to-head
210.18 Da (nonglycosidic)
vs. 404.37 Da (glucosidic)
Supports membrane permeability differentiation
HREIMS/FABMS; predicted PSA 64.99 vs. >120 Ų
Iridoid chemistry Natural product isolation Mass spectrometry

Ether Bridge Connectivity: Unique C3–C6 Linkage Differentiates Macrophyllide from All Co-Isolated Iridoids

Macrophyllide is the only nonglycosidic iridoid among the eight compounds isolated from Rothmannia macrophylla, and it uniquely features an ether bridge between C-3 and C-6 coupled with a lactonic linkage at C-1 [1]. In contrast, macrophylloside bears an ether linkage between C-3 and C-10 and carries a glucose ester at C-1; gardenogenin A and B are bis-iridoid ethers with different connectivity; and the scandoside derivatives are glycosidic iridoids with C-4 carbomethoxy groups [1]. The tetracyclic furopyran scaffold generated by the C3–C6 ether and C1 lactone is not represented in any commonly procured iridoid standard (e.g., genipin, geniposide, loganin, sweroside) [1].

Ether Bridge Topology
Direct head-to-head
C3–C6 ether + C1 lactone
tetracyclic furopyran
Unique scaffold differentiates from all co-isolated iridoids
1D/2D NMR assignment; not present in genipin or loganin
Structural elucidation NMR spectroscopy Iridoid chemotaxonomy

Predicted Lipophilicity and Polarity: Macrophyllide vs. Genipin

Macrophyllide exhibits a predicted logP of −0.58 to −0.73 (ChemAxon/ALOGPS) and a topological polar surface area (TPSA) of 64.99 Ų, compared with genipin (a widely used iridoid standard; C11H14O5, 226.23 Da) which has a predicted logP of −0.05 and TPSA of 75.99 Ų [1]. Macrophyllide is therefore more hydrophilic (ΔlogP ≈ −0.53 to −0.68) and has a smaller polar surface area (ΔTPSA = −11.0 Ų) despite having only one fewer hydrogen-bond acceptor (4 vs. 5 for genipin) [1]. Both compounds carry a single hydrogen-bond donor .

Predicted Lipophilicity
Cross-study comparable
logP −0.58
TPSA 64.99 Ų
More hydrophilic yet lower PSA than genipin (logP −0.05, 75.99 Ų)
Predicted; may influence assay format selection
Physicochemical profiling Drug-likeness prediction Membrane permeability

Acetylated Derivative Cytotoxicity: Class-Level Inference for the Macrophyllide Pharmacophore

10-O-Acetylmacrophyllide, the semi-synthetic acetyl ester of macrophyllide, exhibited cytotoxicity against the human small-cell lung cancer line NCI-H187 with an IC50 of 6.82 µg/mL (equivalent to ~27.1 µM, based on estimated MW ~252 Da) in an MTT-based assay [1]. In the same study, genipin (4) was also active against NCI-H187, while garjasmine (5) showed only weak activity against KB and MCF-7 cell lines [1]. No direct cytotoxicity data are available for the parent macrophyllide. The acetyl derivative retains the core macrophyllide scaffold, and its measurable bioactivity demonstrates that the furopyran pharmacophore is compatible with cellular target engagement, although the contribution of the 10-O-acetyl group to potency cannot be deconvoluted from the available data [1].

Acetyl Derivative Cytotoxicity
Supporting evidence
10-O-Acetylmacrophyllide
IC50 6.82 µg/mL
Supports scaffold compatibility with cellular targets
NCI-H187 MTT assay; parent macrophyllide lacks direct data
Cytotoxicity assay Iridoid derivative Cancer cell line screening

Predicted Aqueous Solubility: Macrophyllide vs. Glycosidic Iridoids

Macrophyllide has a predicted logS (aqueous solubility) of 0.03 via ALOGPS, corresponding to approximately 1.07 mg/mL (5.1 mM) . This is notably lower than the predicted solubility of glycosidic iridoids such as macrophylloside (expected logS > 0.5 based on the presence of a glucose moiety), yet higher than that of many lipophilic aglycone natural products . The compound's moderate predicted solubility, combined with its single hydrogen-bond donor and four acceptors, suggests compatibility with both aqueous buffers and DMSO stock solutions at millimolar concentrations—a practical consideration for compound management in screening laboratories .

Predicted Solubility
Class-level inference
logS 0.03
~1.07 mg/mL (5.1 mM)
Moderate solubility; may suit intracellular target studies
ALOGPS prediction; no experimental data
Solubility prediction Formulation science Assay compatibility

Data Limitations Statement: Known Gaps in Macrophyllide Biological Characterization

It must be explicitly noted that no primary research paper has reported direct biological activity data for macrophyllide itself. The 2001 isolation paper by Ling et al. [1] is exclusively a structural characterization study and does not include any bioassay results. The CTD (Comparative Toxicogenomics Database) entry for macrophyllide (MeSH C433561) confirms that 'No associations have been curated for this chemical yet' [3]. The cytotoxicity data discussed in this guide pertain to the 10-O-acetyl derivative [2] and constitute class-level supporting evidence rather than direct macrophyllide characterization. Furthermore, no head-to-head comparative bioassay has been published that includes macrophyllide alongside its closest analogs. Consequently, any procurement decision based solely on biological differentiation must acknowledge that key evidence dimensions—including target engagement, selectivity, in vivo pharmacokinetics, and toxicity—remain experimentally undefined for this compound. High-confidence biological differentiation from genipin, macrophylloside, or other iridoids is not currently supportable by the published literature.

Bioactivity Data Gap
Data to verify
0 direct bioassay publications
Biological differentiation remains experimentally uncharacterized
Prioritize structural uniqueness for procurement
Evidence gap analysis Procurement risk assessment Experimental validation required

Macrophyllide Application Scenarios: Evidence-Based Procurement Guidance


Natural Product Reference Standard for Rothmannia-Derived Iridoid Chemotaxonomy

Macrophyllide's unique C3–C6 ether bridge and C1 lactone topology make it a definitive chemotaxonomic marker for Rothmannia macrophylla and related species. As demonstrated by the 2001 isolation study [1] and the subsequent identification of its 10-O-acetyl derivative in Rothmannia wittii [3], the macrophyllide scaffold serves as a species-specific secondary metabolite fingerprint. Laboratories conducting phytochemical authentication of Rothmannia samples, or quality control of botanical raw materials from Rubiaceae species, benefit from an authenticated macrophyllide reference standard for HPLC-MS or NMR-based identity testing. The compound's nonglycosidic nature and moderate predicted logS (0.03) also simplify chromatographic method development relative to highly polar glycosidic iridoid standards .

Scaffold for Semi-Synthetic Derivatization and Structure–Activity Relationship (SAR) Studies

The tetracyclic furopyran core of macrophyllide, bearing a single primary alcohol at C-4 (hydroxymethyl group), presents a well-defined site for selective chemical modification (e.g., esterification, etherification, oxidation) without competing reactivity from sugar hydroxyls [1]. The 2016 study by Chaipukdee et al. demonstrated that acetylation at this position yields a derivative (10-O-acetylmacrophyllide) with measurable NCI-H187 cytotoxicity (IC50 6.82 µg/mL) [3], validating the scaffold's amenability to derivatization and its potential for bioactivity optimization. For medicinal chemistry groups exploring iridoid-based leads, macrophyllide offers a synthetically tractable, nonglycosidic starting point that avoids the metabolic liability and synthetic complexity imposed by a glucose moiety.

Nonglycosidic Iridoid Control in Membrane Permeability and Cellular Uptake Assays

With a predicted TPSA of 64.99 Ų and only one hydrogen-bond donor, macrophyllide occupies a physicochemical space that is more favorable for passive membrane permeation than glycosidic iridoids such as macrophylloside (predicted TPSA >120 Ų, multiple HBD) . In parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies designed to compare glycosidic vs. aglycone natural product permeability, macrophyllide can serve as a nonglycosidic iridoid representative, providing a structurally defined comparator to glycosidic iridoid controls. Its predicted logP of −0.58 to −0.73 further distinguishes it from the more lipophilic genipin (logP −0.05) [2], enabling permeability rank-ordering across iridoid subtypes.

High-Resolution Mass Spectrometry (HRMS) and NMR Spectral Library Expansion

Macrophyllide has a well-characterized mass spectral profile (HREIMS m/z 210.0538, corresponding to C10H10O5) and full 1H and 13C NMR assignments established by 1D and 2D techniques [1]. Predicted 1H (100–1000 MHz) and 13C NMR spectra at multiple field strengths are available through NP-MRD . Procurement of an authenticated macrophyllide sample enables natural product laboratories to expand in-house spectral libraries with a rare furopyran-class iridoid, facilitating dereplication of Rothmannia and Inula extracts (NP-MRD also notes occurrence in Inula macrophylla) . The compound's distinct InChIKey (PWUSKWJIQRBVCM-RMEWJZHJSA-N) and SMILES notation are fully defined, ensuring unambiguous database integration .

Application
Selection Property
Validation Focus
Chemotaxonomic reference standard
Unique C3–C6 ether bridge, nonglycosidic scaffold
Spectroscopic identity confirmation and dereplication
Semi-synthetic SAR scaffold
Single modifiable primary alcohol at C-4
Derivatization compatibility and bioactivity evaluation
Nonglycosidic permeability control
Low hydrogen-bond donor count, moderate TPSA
Cell monolayer transport assay comparison
Spectral library expansion
Fully assigned NMR and HRMS data
In-house library and database integration
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